molecular formula C14H20N4O2 B8484217 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(pentylamino)-,ethyl ester

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(pentylamino)-,ethyl ester

Cat. No. B8484217
M. Wt: 276.33 g/mol
InChI Key: FXPADBHAVIAZKD-UHFFFAOYSA-N
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Patent
US04621089

Procedure details

The above compound was prepared from ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and n-amylamine in an analogous manner to the preparation of Example 2 giving a pale yellow solid, m.p. 153°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12.[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21]>>[CH2:20]([NH:21][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12)[CH2:19][CH2:18][CH2:17][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)OCC)C=NN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCC)NC1=C2C(=NC=C1C(=O)OCC)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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